2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester
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Overview
Description
2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester is a complex organic compound that features both adamantane and imidazole moieties The adamantane structure is known for its rigidity and stability, while the imidazole ring is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester typically involves multiple steps. One common method starts with the preparation of adamantan-1-ylmethylamine, which is then reacted with an imidazole derivative under controlled conditions. The final esterification step involves the use of methanol and an acid catalyst to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antiviral and anticancer properties due to the presence of the imidazole ring.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the imidazole ring can interact with various enzymes and receptors. This dual functionality allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-yl)-2-oxoethyl benzoates: Known for their antioxidant and anti-inflammatory activities.
Imidazole derivatives: Widely studied for their antiviral and anticancer properties.
Uniqueness
What sets 2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester apart is the combination of the adamantane and imidazole structures in a single molecule
Properties
CAS No. |
1190215-03-2 |
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Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.45 |
IUPAC Name |
methyl 2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-14,16,20H,2-8,10H2,1H3,(H,19,21) |
SMILES |
COC(=O)C(CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3 |
Synonyms |
methyl (2R)-2-[1-(1-adamantyl)ethylamino]-3-(4H-imidazol-4-yl)propanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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